molecular formula C14H12O6 B1595060 6,7-Diacetoxy-4-methylcoumarin CAS No. 55939-28-1

6,7-Diacetoxy-4-methylcoumarin

Cat. No. B1595060
CAS RN: 55939-28-1
M. Wt: 276.24 g/mol
InChI Key: JMRACYBIVVGICX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Diacetoxy-4-methylcoumarin is a chemical compound with the empirical formula C14H12O6 . It is a derivative of coumarin, a natural polyphenolic compound found in many plants .


Synthesis Analysis

The synthesis of 6,7-Diacetoxy-4-methylcoumarin and its derivatives has been a subject of research. The Pechmann coumarin synthesis method is one of the commonly used methods for synthesizing coumarin derivatives . This method involves the condensation of ethyl acetoacetate with resorcinol under the influence of various Lewis acids .


Molecular Structure Analysis

The molecular structure of 6,7-Diacetoxy-4-methylcoumarin is characterized by a coumarin core structure with acetoxy groups at the 6 and 7 positions and a methyl group at the 4 position . The molecular weight of this compound is 276.24 .


Chemical Reactions Analysis

The chemical reactions involving 6,7-Diacetoxy-4-methylcoumarin are largely influenced by the functional groups present in the molecule. For instance, the acetoxy groups at the 6 and 7 positions can undergo reactions typical of esters .


Physical And Chemical Properties Analysis

6,7-Diacetoxy-4-methylcoumarin has a molecular weight of 276.24 and an empirical formula of C14H12O6 . The compound is characterized by its stability and strong fluorescence, which makes it valuable in fluorescent probes .

Scientific Research Applications

Anticancer Properties

Several studies have highlighted the anticancer potential of 4-methylcoumarin derivatives, including modifications like 6,7-Diacetoxy-4-methylcoumarin. These compounds have shown considerable anticancer capacity against various human cancer cell lines, including chronic myelogenous leukemia, colon adenocarcinoma, and breast adenocarcinoma. The structure–activity relationship (SAR) studies reveal that specific substitutions on the coumarin nucleus significantly affect their cytotoxic activities, suggesting the potential for designing novel chemotherapeutic agents (Miri et al., 2016).

Modulation of Biochemical and Cellular Processes

4-Methylcoumarin derivatives, including those with diacetoxy groups, have been studied for their ability to modulate biochemical pathways and cellular processes. One such study indicated that DAMTC (7,8-diacetoxy-4-methylcoumarin) regulates cytoskeletal reorganization and cell motility in human lung adenocarcinoma cells, highlighting its potential therapeutic role in lung cancer by affecting apoptosis and inhibiting cell motility (Goel et al., 2012).

Antioxidant Activity

Coumarin derivatives, including 6,7-Diacetoxy-4-methylcoumarin, have been recognized for their antioxidant properties. These compounds exhibit strong scavenging activities against various reactive oxygen species, suggesting their potential use in preventing oxidative stress-related diseases. The structural features of these compounds, particularly the hydroxyl and acetoxy groups, play a crucial role in their antioxidant efficacy (Malhotra et al., 2016).

Neuroprotective Effects

The neuroprotective effects of 4-methylcoumarins have been assessed in cell models of oxidative stress-induced neurodegeneration. Compounds with specific structural modifications, such as ortho-dihydroxy or ortho-diacetoxy substituents, show considerable neuroprotective and antioxidant effects, potentially useful for the management of neurodegenerative diseases (Malhotra et al., 2016).

properties

IUPAC Name

(7-acetyloxy-4-methyl-2-oxochromen-6-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O6/c1-7-4-14(17)20-11-6-13(19-9(3)16)12(5-10(7)11)18-8(2)15/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRACYBIVVGICX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204535
Record name 2H-1-Benzopyran-2-one, 6,7-bis(acetyloxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Diacetoxy-4-methylcoumarin

CAS RN

55939-28-1
Record name 6,7-Diacetoxy-4-methylcoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055939281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-2-one, 6,7-bis(acetyloxy)-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-DIACETOXY-4-METHYLCOUMARIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS09RD1A9O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-Diacetoxy-4-methylcoumarin
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6,7-Diacetoxy-4-methylcoumarin
Reactant of Route 3
Reactant of Route 3
6,7-Diacetoxy-4-methylcoumarin
Reactant of Route 4
Reactant of Route 4
6,7-Diacetoxy-4-methylcoumarin
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6,7-Diacetoxy-4-methylcoumarin
Reactant of Route 6
Reactant of Route 6
6,7-Diacetoxy-4-methylcoumarin

Citations

For This Compound
8
Citations
HG Raj, VS Parmar, SC Jain, E Kohli, N Ahmad… - Bioorganic & medicinal …, 2000 - Elsevier
The enzymatic transfer of acetyl groups from acetylated xenobiotics to specific proteins is a relatively grey area in the evergreen field of biotransformation of foreign compounds. In this …
Number of citations: 50 www.sciencedirect.com
HRG Raj, VS Parmar, SC Jain, S Goel, YK Tyagi… - Bioorganic & medicinal …, 2000 - Elsevier
The existence of a novel microsomal deacetylase in rat liver catalysing deacetylation of diacetoxy 4-methylcoumarins has been reported. A simple method is outlined for the enzyme …
Number of citations: 11 www.sciencedirect.com
HG Raj, VS Parmar, SC Jain, S Goel… - Bioorganic & medicinal …, 1998 - Elsevier
Twenty-three 4-methylcoumarins bearing different functionalities have been examined for the first time for their effect on NADPH-catalysed liver-microsomal lipid peroxidation with a …
Number of citations: 94 www.sciencedirect.com
S Malhotra, G Shakya, A Kumar… - … : Online Journal of …, 2008 - repository.ias.ac.in
A large number of polyphenolic and heterocyclic compounds, ie 4-methylcoumarins, 4-methylthionocoumarins, xanthones, pyrazoles, pyrazolylacrylonitriles, flavones and isoflavones …
Number of citations: 29 repository.ias.ac.in
MC Foti, SK Sharma, G Shakya, AK Prasad… - Pure and applied …, 2005 - degruyter.com
A wide variety of polyphenolic compounds (ie, 4-methylcoumarins, xanthones, pyrazoles, and pyrazolylacrylonitriles) have been examined for their antioxidant effect on NADPH-…
Number of citations: 20 www.degruyter.com
A Hać, D Milaș, F Dziubek, M Łomeć… - Journal of Molecular …, 2023 - Elsevier
The antioxidant capacity of 23 simple coumarins was studied by using different total antioxidant capacity assays, namely ABTS, CUPRAC, and FRAP. Simultaneously, the anticancer …
Number of citations: 2 www.sciencedirect.com
T Filipsky, M Riha, K Macakova… - Current topics in …, 2015 - ingentaconnect.com
Coumarins represent a large group of 1,2-benzopyrone derivatives which have been identified in many natural sources and synthetized as well. Several studies have shown that their …
Number of citations: 43 www.ingentaconnect.com
LD Li, SZ Yang - Analytica chimica acta, 1994 - Elsevier
Some coumarin derivatives have been used as fluorescence labelling agent. The room temperature phosphorescence (RTP) properties of 27 kinds of coumarin derivatives on filter …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.